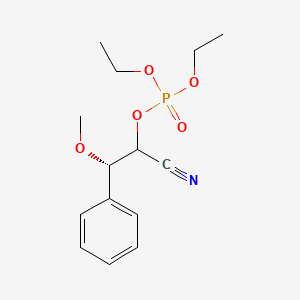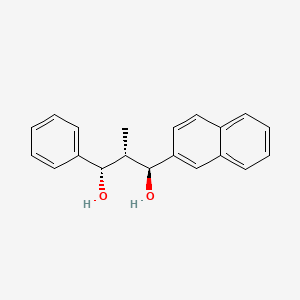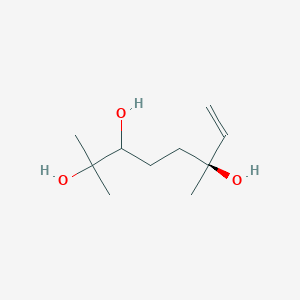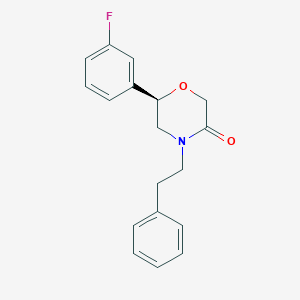
2,3,8,9-Tetranitro-5,6,11,12-tetraphenyltetracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,8,9-Tetranitro-5,6,11,12-tetraphenyltetracene is a polynitro compound known for its high-energy properties It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four nitro groups and four phenyl groups attached to the tetracene core
Vorbereitungsmethoden
The synthesis of 2,3,8,9-Tetranitro-5,6,11,12-tetraphenyltetracene typically involves nitration reactions. The starting material, 5,6,11,12-tetraphenyltetracene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions. Industrial production methods may involve large-scale nitration processes with optimized reaction parameters to achieve high yields and purity.
Analyse Chemischer Reaktionen
2,3,8,9-Tetranitro-5,6,11,12-tetraphenyltetracene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions, leading to the formation of more highly oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, metal hydrides, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,8,9-Tetranitro-5,6,11,12-tetraphenyltetracene has several scientific research applications:
Chemistry: It is used as a high-energy material in the study of energetic compounds and their properties.
Biology: Its derivatives may be explored for potential biological activities, although specific applications in biology are less common.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new drugs with unique mechanisms of action.
Industry: It is used in the development of advanced materials, including explosives and propellants, due to its high-energy content and stability.
Wirkmechanismus
The mechanism of action of 2,3,8,9-Tetranitro-5,6,11,12-tetraphenyltetracene involves the release of energy through the decomposition of its nitro groups. The nitro groups undergo a series of redox reactions, leading to the formation of nitrogen gas, carbon dioxide, and other byproducts. These reactions are highly exothermic, making the compound useful in applications requiring rapid energy release. The molecular targets and pathways involved in these reactions are primarily related to the nitro groups and their interactions with other chemical species.
Vergleich Mit ähnlichen Verbindungen
2,3,8,9-Tetranitro-5,6,11,12-tetraphenyltetracene can be compared with other polynitro compounds, such as:
2,4,6,8,10,12-Hexanitrohexaazaisowurtzitane (HNIW): Known for its high density and energy content, HNIW is used in advanced explosives.
Octanitrocubane: Another high-energy compound with a unique cubic structure, used in research on energetic materials.
2,4,6-Trinitrotoluene (TNT): A well-known explosive with three nitro groups, used as a benchmark for comparing the energy content of other compounds.
The uniqueness of this compound lies in its combination of four nitro groups and four phenyl groups, providing a balance of high energy and stability.
Eigenschaften
CAS-Nummer |
918164-26-8 |
|---|---|
Molekularformel |
C42H24N4O8 |
Molekulargewicht |
712.7 g/mol |
IUPAC-Name |
2,3,8,9-tetranitro-5,6,11,12-tetraphenyltetracene |
InChI |
InChI=1S/C42H24N4O8/c47-43(48)33-21-29-30(22-34(33)44(49)50)39(27-17-9-3-10-18-27)42-40(28-19-11-4-12-20-28)32-24-36(46(53)54)35(45(51)52)23-31(32)38(26-15-7-2-8-16-26)41(42)37(29)25-13-5-1-6-14-25/h1-24H |
InChI-Schlüssel |
OYVISKGWNGMQDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C(=C4C=C(C(=CC4=C(C3=C(C5=CC(=C(C=C52)[N+](=O)[O-])[N+](=O)[O-])C6=CC=CC=C6)C7=CC=CC=C7)[N+](=O)[O-])[N+](=O)[O-])C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)

![5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-amine](/img/structure/B14186536.png)


![[4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14186550.png)
![L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]-](/img/structure/B14186551.png)
![9-Chloro-1,2,3-trimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14186552.png)
![6-(4-Bromophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B14186554.png)

![N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide](/img/structure/B14186560.png)
![2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B14186572.png)
![1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile](/img/structure/B14186587.png)

